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Compound of Interest

Compound Name: AM841

Cat. No.: B10778985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of peripherally restricted cannabinoid CB1 receptor agonists represents a

significant therapeutic strategy, aiming to harness the analgesic and modulatory effects of CB1

activation on peripheral tissues while avoiding the psychoactive side effects associated with

central nervous system (CNS) engagement. This guide provides a comparative overview of

AM841, a novel covalent CB1 agonist, and other notable peripherally restricted CB1 agonists,

AZD1940 and CB-13, with a focus on their pharmacological profiles and supporting

experimental data.

Introduction to Peripherally Restricted CB1
Agonists
Cannabinoid receptor 1 (CB1) is a G-protein coupled receptor highly expressed in the CNS, but

also present in peripheral tissues, including sensory neurons, immune cells, and the

gastrointestinal (GI) tract. Activation of peripheral CB1 receptors has been shown to produce

therapeutic effects, such as analgesia and modulation of GI motility. The primary challenge in

cannabinoid-based therapeutics has been to separate these desired peripheral effects from the

centrally-mediated psychoactive effects. Peripherally restricted CB1 agonists are designed to

have limited penetration across the blood-brain barrier (BBB), thereby minimizing CNS

exposure and associated side effects.
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AM841: A unique, high-affinity, covalent agonist of the CB1 receptor. Its irreversible binding

mechanism suggests a prolonged duration of action. AM841 has been primarily investigated

for its effects on gastrointestinal motility.

AZD1940: An orally active, high-affinity agonist for both CB1 and CB2 receptors. It has been

evaluated for its analgesic potential.

CB-13 (SAB-378): A potent agonist of both CB1 and CB2 receptors with poor BBB

penetration at lower doses. It has demonstrated antihyperalgesic properties in preclinical

studies.

Quantitative Data Comparison
The following tables summarize the available quantitative data for AM841, AZD1940, and CB-

13. It is important to note that the data are compiled from different studies and experimental

conditions, which should be taken into account when making direct comparisons.

Table 1: In Vitro Pharmacology

Parameter AM841 AZD1940 CB-13

Binding Affinity (Kᵢ) High-affinity (covalent) pKᵢ = 7.93 (hCB1) EC₅₀ = 6.1 nM (CB1)

Functional Potency

(EC₅₀/pEC₅₀)

Behaves as an

irreversible agonist in

vitro

pEC₅₀ = 8.0 (hCB1,

GTPγS assay)
EC₅₀ = 6.1 nM (CB1)

Receptor Selectivity CB1/CB2 Agonist CB1/CB2 Agonist CB1/CB2 Agonist

Note: The covalent binding nature of AM841 makes direct comparison of reversible binding

constants like Kᵢ challenging.
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Parameter AM841 AZD1940 CB-13

In Vivo Efficacy

GI Motility: EC₅₀ =

0.004 mg/kg (mouse)

[1]

Analgesia: Effective in

rodent models of

inflammatory and

neuropathic pain[2]

Analgesia

(Mechanical

Allodynia): ED₅₀ =

0.99-1.32 mg/kg

(mouse)[2]

CNS Effects

No characteristic

centrally mediated

effects (analgesia,

hypothermia,

hypolocomotion)

observed[3][4]

Low brain uptake at

analgesic doses; mild

CNS effects observed

in humans at higher

doses[2][4]

Central effects

observed at doses

~10-fold higher than

analgesic ED₅₀

Brain Penetration
Brain-to-Plasma

Ratio: 0.05 (mouse)[3]

Brain-to-Plasma

Partition Coefficient:

0.04 (rat)[3]

Poor blood-brain

barrier penetration at

low doses.

Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads

to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-

activated protein kinase (MAPK) pathways. This ultimately results in the modulation of

neurotransmitter release and cellular activity.
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Caption: Simplified CB1 Receptor G-protein signaling pathway.

Experimental Workflow: In Vitro [³⁵S]GTPγS Binding
Assay
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This functional assay measures the activation of G-proteins following receptor agonism,

providing a quantitative measure of a compound's efficacy.
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Caption: Workflow for a typical [³⁵S]GTPγS binding assay.

Experimental Workflow: In Vivo Assessment of CNS
Side Effects (Cannabinoid Tetrad)
The cannabinoid tetrad is a series of four tests used in rodents to assess the central effects of

cannabinoid compounds. The absence of these effects is a key indicator of peripheral

restriction.
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Caption: Logical workflow for the cannabinoid tetrad assay.

Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.

Membrane Preparation: Homogenize brain tissue or cultured cells expressing the CB1

receptor in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then

resuspend in fresh buffer. Determine the protein concentration.

Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per

well), a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying

concentrations of the unlabeled test compound.

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach

equilibrium.

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This

separates the membrane-bound radioligand from the unbound radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of the

test compound that inhibits 50% of the specific binding of the radioligand) and then derive

the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Gastrointestinal Motility Assay (Charcoal Meal
Test)
Objective: To assess the effect of a test compound on gastrointestinal transit in mice.

Acclimation and Fasting: Acclimate male ICR mice to the testing environment. Fast the mice

for 16-24 hours prior to the experiment, with free access to water.

Compound Administration: Administer the test compound or vehicle via the desired route

(e.g., intraperitoneal injection).

Charcoal Meal Administration: After a predetermined time (e.g., 60 minutes post-compound

administration), orally administer a non-absorbable marker, such as a 5% charcoal

suspension in 10% gum arabic.

Sacrifice and Dissection: After a set period (e.g., 15-20 minutes) following the charcoal meal,

humanely sacrifice the mice. Carefully dissect the entire small intestine, from the pyloric

sphincter to the cecum.

Measurement: Measure the total length of the small intestine and the distance traveled by

the charcoal meal from the pylorus.

Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the

small intestine. Compare the results from the compound-treated groups to the vehicle-

treated group to determine the effect on motility.
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AM841, AZD1940, and CB-13 are all potent CB1 receptor agonists with demonstrated

peripheral activity. AM841 stands out due to its covalent binding mechanism and profound

effect on gastrointestinal motility at doses that are devoid of central side effects. Its very low

brain-to-plasma ratio provides strong evidence for its peripheral restriction[3]. AZD1940 and

CB-13 also show significant peripheral restriction and have been primarily characterized for

their analgesic effects[2][3]. While effective in preclinical models, the development of some

peripherally restricted agonists has been challenged by a lack of efficacy or the emergence of

mild CNS effects in human trials at higher doses. The data presented in this guide highlights

the distinct profiles of these compounds and underscores the importance of a comprehensive

experimental approach, including in vitro characterization, detailed in vivo efficacy studies, and

thorough assessment of CNS penetration and side effects, in the development of next-

generation peripherally restricted CB1 agonists.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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